2-Fluoro-3-(methoxycarbonyl)benzoic acid
Overview
Description
“2-Fluoro-3-(methoxycarbonyl)benzoic acid” is a chemical compound with the CAS Number: 914301-44-3 . It has a molecular weight of 198.15 . The compound is solid at room temperature .
Molecular Structure Analysis
The benzene ring and the methoxycarbonyl group are nearly coplanar, with a dihedral angle of 1.5 (3)° . In the crystal of the title compound, classical carboxylate inversion dimers are linked by pairs of O-H⋯O hydrogen bonds. The packing is consolidated by C-H⋯F and C-H⋯O interactions .Physical And Chemical Properties Analysis
“2-Fluoro-3-(methoxycarbonyl)benzoic acid” is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications
Directed Lithiation of Benzoic Acids
Benzoic acid can generate ortho-lithiated species under specific conditions, facilitating the synthesis of ortho-substituted products. This process is relevant in directing metallation, with varying capacities observed in substituted benzoic acids. The presence of fluoro groups in meta-substituted benzoic acids demonstrates complementary directing effects, highlighting potential applications in creating benzoic acids with diverse functionalities (Bennetau, Mortier, Moyroud, & Guesnet, 1995).
Synthesis of Fluorinated Heterocyclic Compounds
The Me ester of 2-fluoro-3-methoxyacrylic acid, a closely related compound, has been used for synthesizing fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones. This indicates the versatility of similar compounds in synthesizing a variety of fluorinated heterocyclic compounds, essential in pharmaceutical and chemical research (Shi, Wang, & Schlosser, 1996).
Synthesis of Benzoic Acid Derivatives
The hydrolysis of certain fluorocarbonyl compounds yields benzoic acids or their esters, which are relevant in synthesizing trifluoromethyl-substituted benzoic acids. These findings suggest the application of similar fluorocarbonyl compounds in creating diverse benzoic acid derivatives with potential use in various scientific fields (Andreev, Kolomiets, & Fokin, 1991).
Fluorinated Compounds in Environmental Studies
Research on fluorinated compounds, including derivatives of benzoic acid, has provided insights into environmental studies, like understanding the degradation pathways of pollutants. This showcases the role of similar compounds in environmental chemistry and bioremediation studies (Londry & Fedorak, 1993).
Synthesis of Specialized Benzoic Acid Ester
Safety And Hazards
The compound has several hazard statements including H302, H315, H318, H335 . This indicates that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-fluoro-3-methoxycarbonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO4/c1-14-9(13)6-4-2-3-5(7(6)10)8(11)12/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBSBSSHCNIRTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10582089 | |
Record name | 2-Fluoro-3-(methoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10582089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(methoxycarbonyl)benzoic acid | |
CAS RN |
914301-44-3 | |
Record name | 2-Fluoro-3-(methoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10582089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.